molecular formula C12H14N4O4S B7594989 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid

2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid

Cat. No. B7594989
M. Wt: 310.33 g/mol
InChI Key: SGUMDJNKZNVPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid, also known as TESA, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based drug that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid is not fully understood, but it is thought to involve inhibition of the activity of certain enzymes. 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been found to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of glucose.
Biochemical and Physiological Effects:
2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been found to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying enzyme kinetics and regulation. Additionally, 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been found to exhibit a range of biological effects, making it useful for studying various biological processes.
One limitation of using 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the mechanism of action of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid. One area of interest is the development of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid-based drugs for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid and its potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases. Finally, there is potential for 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid to be used as a tool for studying enzyme kinetics and regulation in a variety of biological systems.

Synthesis Methods

The synthesis of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid involves the reaction of 2-bromo-4-nitrophenylacetic acid with 2-(1H-1,2,4-triazol-5-yl)ethylamine in the presence of a base. The resulting intermediate is then treated with sulfamic acid to yield the final product.

Scientific Research Applications

2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antifungal, antibacterial, and antiviral activity, making it a valuable tool for studying infectious diseases. Additionally, 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been shown to inhibit the activity of certain enzymes, making it useful for studying enzyme kinetics and regulation.

properties

IUPAC Name

2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c17-12(18)7-9-1-3-10(4-2-9)21(19,20)15-6-5-11-13-8-14-16-11/h1-4,8,15H,5-7H2,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUMDJNKZNVPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)NCCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid

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